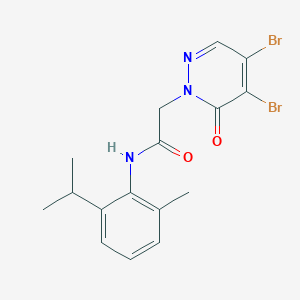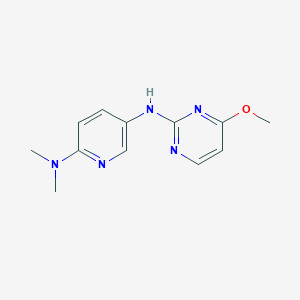
5-N-(4-methoxypyrimidin-2-yl)-2-N,2-N-dimethylpyridine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-N-(4-methoxypyrimidin-2-yl)-2-N,2-N-dimethylpyridine-2,5-diamine is a chemical compound that belongs to the class of kinase inhibitors. It is also known by its chemical name, TAK-659. This compound is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
TAK-659 works by inhibiting the activity of certain enzymes known as kinases. Specifically, it targets a kinase known as BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that lead to the growth and survival of cancer cells and the activation of immune cells. By inhibiting BTK, TAK-659 can help to slow or stop the growth of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, reduction of tumor growth, and suppression of immune cell activation. Additionally, it has been shown to have favorable pharmacokinetic properties, meaning that it is well-absorbed and has a long half-life in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is that it has shown activity against a wide range of cancer types and autoimmune diseases. Additionally, it has been shown to have favorable pharmacokinetic properties, making it a promising candidate for further development. However, one limitation is that it is still in the early stages of development, and further studies will be needed to determine its safety and efficacy in humans.
Orientations Futures
There are a number of potential future directions for research involving TAK-659. One area of interest is in combination therapy, where it could be used in conjunction with other drugs to enhance its effectiveness. Additionally, further studies will be needed to determine its safety and efficacy in humans, and to identify any potential side effects or limitations. Finally, it may be possible to develop new analogs or derivatives of TAK-659 that could have improved activity or pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 4-methoxypyrimidine-2-amine with 2,5-dibromo-N,N-dimethylpyridine-2,5-diamine. This is followed by a series of reactions involving various reagents and solvents to produce the final product.
Applications De Recherche Scientifique
TAK-659 has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have activity against various types of cancer, including lymphoma, leukemia, and multiple myeloma. Additionally, it has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
5-N-(4-methoxypyrimidin-2-yl)-2-N,2-N-dimethylpyridine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-17(2)10-5-4-9(8-14-10)15-12-13-7-6-11(16-12)18-3/h4-8H,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDDMJLRNBIFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC2=NC=CC(=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-(4-methoxypyrimidin-2-yl)-2-N,2-N-dimethylpyridine-2,5-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

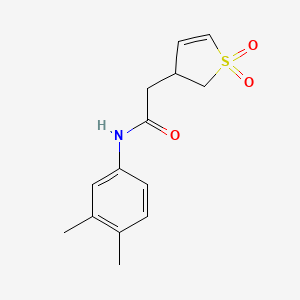
![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)
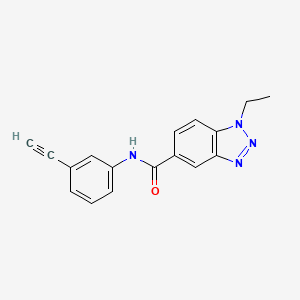
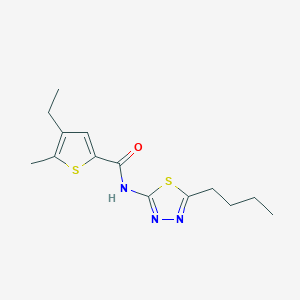
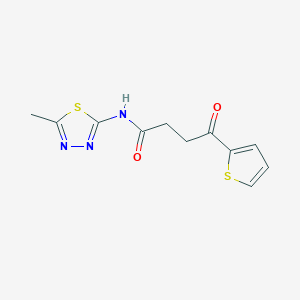
![4,10-Bis(3-hydroxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B7537758.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-4-(2-methyl-4-oxoquinazolin-3-yl)benzamide](/img/structure/B7537767.png)
![3-[3-cyclopropyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537771.png)

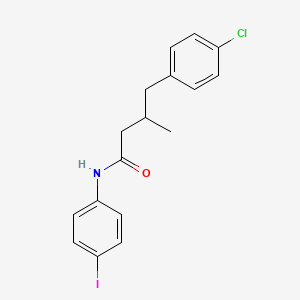
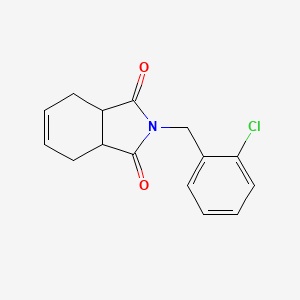
![3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7537814.png)
![N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7537819.png)
